molecular formula C19H12ClNS B561476 2-(4'-Chlorobiphenyl-4-yl)benzothiazole CAS No. 101798-15-6

2-(4'-Chlorobiphenyl-4-yl)benzothiazole

Cat. No.: B561476
CAS No.: 101798-15-6
M. Wt: 321.822
InChI Key: CWRGYPFUGCGFAH-UHFFFAOYSA-N
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Description

2-(4’-Chlorobiphenyl-4-yl)benzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a chlorinated biphenyl group attached to the benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are used in various industrial and pharmaceutical applications .

Preparation Methods

Chemical Reactions Analysis

2-(4’-Chlorobiphenyl-4-yl)benzothiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4’-Chlorobiphenyl-4-yl)benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

2-(4’-Chlorobiphenyl-4-yl)benzothiazole can be compared with other similar compounds, such as:

    2-(4’-Hydroxybiphenyl-4-yl)benzothiazole: This compound has a hydroxyl group instead of a chlorine atom, which can lead to different biological activities and reactivity.

    2-(4’-Methoxybiphenyl-4-yl)benzothiazole: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    2-(4’-Nitrobiphenyl-4-yl)benzothiazole: The nitro group can significantly alter the compound’s electronic properties and reactivity.

These comparisons highlight the unique properties of 2-(4’-Chlorobiphenyl-4-yl)benzothiazole and its potential advantages in various applications.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNS/c20-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-21-17-3-1-2-4-18(17)22-19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRGYPFUGCGFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698251
Record name 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101798-15-6
Record name 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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